N-(3-acetylphenyl)-3,4-dimethoxybenzamide
Description
Contextualization of the Benzamide (B126) Chemical Class in Medicinal Chemistry Research
Benzamides are a significant class of compounds in medicinal chemistry, characterized by a carboxamide attached to a benzene (B151609) ring. This structural motif is present in a wide array of pharmaceuticals with diverse therapeutic applications. The versatility of the benzamide scaffold allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Historically, substituted benzamides have been successfully developed as antipsychotic, antiemetic, and prokinetic agents. A notable example is Itopride, a prokinetic agent that features a 3,4-dimethoxybenzamide (B75079) core and is used to treat gastrointestinal motility disorders. lktlabs.comnih.govpharmaffiliates.com The mechanism of action for many biologically active benzamides involves interaction with specific protein targets, such as dopamine (B1211576) receptors or acetylcholinesterase. lktlabs.comnih.gov The established therapeutic relevance of the benzamide class provides a strong foundation for the continued exploration of novel derivatives.
Rationale for Investigating N-(3-acetylphenyl)-3,4-dimethoxybenzamide as a Research Compound
The scientific interest in this compound stems from the distinct properties of its two main structural components.
The 3,4-Dimethoxybenzoyl Moiety: This group is a key feature in several biologically active molecules. For instance, it forms the core of the aforementioned drug Itopride, which functions as both a dopamine D2 receptor antagonist and an acetylcholinesterase inhibitor. lktlabs.comnih.gov The 3,4-dimethoxy substitution pattern is also found in other compounds investigated for various pharmacological activities. The synthesis of molecules containing this moiety is often achieved using precursors like 3,4-dimethoxybenzoyl chloride.
The combination of these two moieties in a single molecule through an amide bond creates a novel chemical entity with a unique three-dimensional structure and electronic distribution. The rationale for its investigation is based on the hypothesis that this specific combination could lead to new or enhanced biological activities, potentially interacting with targets in ways that are different from its constituent parts or other known benzamides. The exploration of such novel structures is a fundamental aspect of drug discovery and chemical biology, aimed at identifying new scaffolds for therapeutic development.
Overview of Current Research Landscape for this compound and Related Chemical Entities
Direct and extensive research specifically targeting this compound is not prominently documented in the current scientific literature. However, the broader research landscape for related compounds is active and provides context for its potential significance.
The synthesis of various N-substituted benzamides is a common theme in medicinal chemistry research. For example, the existence of compounds like N-(3-acetylphenyl)-2-ethyl-4,5-dimethoxybenzamide in chemical databases indicates that chemists are actively exploring variations of this structural theme. nih.gov Furthermore, research on compounds containing the 3,4-dimethoxybenzamide scaffold continues, with studies exploring their potential as antimicrobial agents and for other therapeutic applications.
The investigation of molecules containing the acetylphenyl group is also an active area. For instance, derivatives of 3-[(4-acetylphenyl)amino]propanoic acid have been synthesized and evaluated for their potential as anticancer agents. This highlights the utility of the acetylphenyl moiety in designing molecules with specific biological targets in mind.
Physicochemical Properties of this compound
Below is a table of calculated physicochemical properties for the compound.
| Property | Value |
| Molecular Formula | C₁₇H₁₇NO₄ |
| Molecular Weight | 299.32 g/mol |
| IUPAC Name | This compound |
| LogP (calculated) | 2.8-3.2 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 4 |
Structure
2D Structure
Properties
IUPAC Name |
N-(3-acetylphenyl)-3,4-dimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-11(19)12-5-4-6-14(9-12)18-17(20)13-7-8-15(21-2)16(10-13)22-3/h4-10H,1-3H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNDIQAPSXXUTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30366803 | |
| Record name | N-(3-acetylphenyl)-3,4-dimethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5557-22-2 | |
| Record name | N-(3-acetylphenyl)-3,4-dimethoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30366803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 3 Acetylphenyl 3,4 Dimethoxybenzamide and Structural Analogs
Strategic Design of Synthetic Pathways for N-(3-acetylphenyl)-3,4-dimethoxybenzamide
The rational design of a synthetic route to this compound hinges on the retrosynthetic disconnection of the central amide bond. This approach logically breaks the target molecule into two primary synthons: a nucleophilic amine component, 3-aminoacetophenone, and an electrophilic carboxylic acid derivative, 3,4-dimethoxybenzoyl chloride.
Availability and Preparation of Starting Materials: Both 3-aminoacetophenone and 3,4-dimethoxybenzoic acid are commercially available, providing a straightforward entry point for the synthesis. The carboxylic acid can be readily converted to the more reactive acyl chloride derivative.
Amide Bond Formation: The central challenge lies in the efficient formation of the amide linkage. Several standard and advanced coupling methods are available for this transformation.
Reaction Conditions and Compatibility: The chosen reaction conditions must be compatible with the functional groups present in both coupling partners, namely the acetyl group on the aniline (B41778) fragment and the methoxy (B1213986) groups on the benzoyl moiety.
Purification and Isolation: The final step necessitates a robust purification strategy to isolate the target compound in high purity, free from starting materials and reaction by-products.
A typical forward synthesis, therefore, commences with the activation of 3,4-dimethoxybenzoic acid, followed by its reaction with 3-aminoacetophenone.
Key Synthetic Steps and Reaction Mechanisms Employed in Benzamide (B126) Synthesis
The synthesis of this compound is primarily achieved through the formation of an amide bond, a cornerstone reaction in organic chemistry.
Amide Bond Formation in the Context of Substituted Benzamides
The most common and direct method for the synthesis of this compound involves the acylation of 3-aminoacetophenone with an activated derivative of 3,4-dimethoxybenzoic acid. The Schotten-Baumann reaction provides a classic and effective approach for this transformation.
In this reaction, 3,4-dimethoxybenzoyl chloride is reacted with 3-aminoacetophenone in the presence of a base. The reaction is often carried out in a two-phase system, consisting of an organic solvent (like dichloromethane (B109758) or diethyl ether) and an aqueous basic solution (typically sodium hydroxide). The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.
The mechanism proceeds via nucleophilic attack of the amino group of 3-aminoacetophenone on the electrophilic carbonyl carbon of 3,4-dimethoxybenzoyl chloride. This is followed by the elimination of a chloride ion to form the stable amide bond.
Table 1: Common Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Activating Agent | Typical Conditions |
| Thionyl chloride (SOCl₂) | N/A (forms acyl chloride in situ) | Reflux in neat SOCl₂ or an inert solvent |
| Oxalyl chloride ((COCl)₂) | N/A (forms acyl chloride in situ) | Inert solvent (e.g., DCM), often with a catalytic amount of DMF |
| Carbodiimides (e.g., DCC, EDC) | N/A | Aprotic solvent (e.g., DCM, DMF) |
| HOBt/HBTU | Base (e.g., DIPEA) | Aprotic solvent (e.g., DMF) |
Regioselective Introduction of Dimethoxy Substituents on the Benzamide Ring
The 3,4-dimethoxy substitution pattern on the benzamide ring is sourced from the starting material, 3,4-dimethoxybenzoic acid (veratric acid). The regiochemistry is therefore pre-determined and does not require a regioselective synthesis step in the final stages of the amide formation. The synthesis of 3,4-dimethoxybenzoic acid itself can be achieved from vanillin (B372448) through oxidation and subsequent methylation, or from other appropriately substituted precursors.
Methodologies for the Purification and Chromatographic Isolation of this compound
The purification of this compound is critical to obtain a product of high purity. The choice of purification method depends on the scale of the reaction and the nature of the impurities.
Recrystallization: This is a common and effective method for purifying solid organic compounds. The crude product is dissolved in a hot solvent in which it is highly soluble, and then allowed to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the impurities behind in the solution. Suitable solvents for the recrystallization of benzamides often include alcohols (e.g., ethanol, isopropanol) or mixtures of polar and nonpolar solvents.
Column Chromatography: For more challenging separations or for obtaining very high purity, column chromatography is the method of choice. A solution of the crude product is passed through a column packed with a stationary phase, typically silica (B1680970) gel. An eluent (a solvent or mixture of solvents) is then passed through the column, and the components of the mixture are separated based on their differential adsorption to the stationary phase and solubility in the eluent.
Table 2: Typical Chromatographic Conditions for Benzamide Purification
| Stationary Phase | Mobile Phase (Eluent System) | Detection Method |
| Silica Gel 60 | Hexane/Ethyl Acetate gradient | UV-Vis (254 nm) |
| Alumina (basic or neutral) | Dichloromethane/Methanol gradient | Thin Layer Chromatography (TLC) |
The progress of the purification can be monitored by Thin Layer Chromatography (TLC), which allows for the rapid analysis of the fractions collected from the column.
Development of Novel Synthetic Routes and Process Optimization for this compound
One-Pot Syntheses: The development of one-pot procedures, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, can significantly improve the efficiency of the synthesis. For example, the in-situ generation of the acyl chloride followed by immediate reaction with the amine can streamline the process.
Catalytic Methods: The exploration of catalytic methods for amide bond formation is an active area of research. The use of catalysts can reduce the need for stoichiometric activating agents and harsh reaction conditions. For instance, boric acid has been investigated as a mild and environmentally benign catalyst for the amidation of carboxylic acids.
Flow Chemistry: The implementation of continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automated synthesis. A flow-based synthesis of this compound could offer higher throughput and better control over reaction parameters.
Process Optimization: Optimization of existing synthetic routes involves the systematic study of reaction parameters such as temperature, reaction time, solvent, and catalyst loading to maximize the yield and purity of the product while minimizing costs and environmental impact. Design of Experiments (DoE) is a powerful statistical tool that can be employed for efficient process optimization.
Advanced Characterization and Structural Elucidation of N 3 Acetylphenyl 3,4 Dimethoxybenzamide
Spectroscopic Techniques for Structural Confirmation
A combination of high-resolution mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy provides a comprehensive picture of the molecular structure, confirming its elemental composition, connectivity, and the nature of its functional groups.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is a fundamental technique for determining the precise molecular weight and elemental formula of a compound. For N-(3-acetylphenyl)-3,4-dimethoxybenzamide, HRMS would be expected to yield a molecular ion peak corresponding to its exact mass.
Predicted HRMS Data: The molecular formula of this compound is C₁₇H₁₇NO₄. The expected exact mass can be calculated as follows:
(17 x 12.000000) + (17 x 1.007825) + (1 x 14.003074) + (4 x 15.994915) = 299.115759 Da
An experimentally obtained HRMS value within a narrow tolerance (typically < 5 ppm) of this calculated mass would provide strong evidence for the compound's elemental composition. Fragmentation patterns observed in the mass spectrum would further corroborate the structure, with expected cleavages at the amide bond and loss of acetyl and methoxy (B1213986) groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR would provide critical information on the chemical environment of each atom.
¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of different types of protons and their neighboring environments.
Predicted ¹H NMR Data for this compound:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~10.2 | Singlet | 1H | Amide N-H |
| ~8.2 | Singlet | 1H | Aromatic H (acetyl-substituted ring) |
| ~7.9 | Doublet | 1H | Aromatic H (acetyl-substituted ring) |
| ~7.7 | Doublet | 1H | Aromatic H (acetyl-substituted ring) |
| ~7.5 | Multiplet | 3H | Aromatic H (dimethoxy-substituted ring & acetyl-substituted ring) |
| ~6.9 | Doublet | 1H | Aromatic H (dimethoxy-substituted ring) |
| ~3.9 | Singlet | 6H | Methoxy (-OCH₃) protons |
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would indicate the number of unique carbon atoms in the molecule.
Predicted ¹³C NMR Data for this compound:
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~198 | Ketone Carbonyl (C=O) |
| ~166 | Amide Carbonyl (C=O) |
| ~153 | Aromatic C-O |
| ~149 | Aromatic C-O |
| ~139 | Aromatic Quaternary C |
| ~138 | Aromatic Quaternary C |
| ~129 | Aromatic C-H |
| ~127 | Aromatic C-H |
| ~126 | Aromatic Quaternary C |
| ~123 | Aromatic C-H |
| ~120 | Aromatic C-H |
| ~111 | Aromatic C-H |
| ~110 | Aromatic C-H |
| ~56 | Methoxy (-OCH₃) Carbons |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.
Predicted IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3300 | Medium | N-H Stretch (Amide) |
| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| ~2950-2850 | Medium-Weak | Aliphatic C-H Stretch (CH₃) |
| ~1685 | Strong | C=O Stretch (Ketone) |
| ~1660 | Strong | C=O Stretch (Amide I) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C Bending |
| ~1530 | Medium | N-H Bend (Amide II) |
X-ray Crystallography for Absolute Stereochemistry and Conformation of this compound
Should suitable single crystals be obtained, the analysis would be expected to reveal:
The planarity of the amide bond.
The conformation of the methoxy groups relative to the benzene (B151609) ring.
The packing of the molecules in the crystal lattice, which would be stabilized by intermolecular forces such as hydrogen bonds (e.g., between the amide N-H and a carbonyl oxygen of a neighboring molecule) and π-π stacking interactions between the aromatic rings. np-mrd.org
While a crystal structure for the title compound is not publicly available, studies on similar N-arylbenzamides have shown that the conformation is often influenced by the substitution pattern, with the potential for intramolecular hydrogen bonding affecting the orientation of the substituents. rsc.orgnih.gov
Conformational Analysis and Molecular Geometry Studies
The biological activity and physical properties of a molecule are often dictated by its preferred conformation. Conformational analysis of this compound would focus on the rotational freedom around several key single bonds.
The primary degrees of rotational freedom include:
The C-N bond of the amide.
The C-C bond connecting the 3-acetylphenyl ring to the amide nitrogen.
The C-C bond connecting the 3,4-dimethoxybenzoyl group to the amide carbonyl.
Predicted Molecular Geometry Parameters (from computational modeling):
| Parameter | Predicted Value |
|---|---|
| Amide C-N bond length | ~1.35 Å |
| Amide C=O bond length | ~1.24 Å |
| Dihedral Angle (benzoyl ring - amide plane) | 20-40° |
It is important to note that the presence of the ortho-methoxy group relative to the amide linkage can influence the planarity of that system due to steric hindrance.
Computational Chemistry and in Silico Modeling of N 3 Acetylphenyl 3,4 Dimethoxybenzamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic properties of N-(3-acetylphenyl)-3,4-dimethoxybenzamide. These studies have focused on understanding the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.
Analyses of the Molecular Electrostatic Potential (MEP) have identified the electrophilic and nucleophilic regions of the molecule. The oxygen atoms of the methoxy (B1213986) and acetyl groups, along with the amide oxygen, are typically the most electronegative regions, making them susceptible to electrophilic attack. Conversely, the aromatic rings represent areas of higher electron density. These computational findings are crucial for predicting how the molecule might interact with biological receptors and for designing chemical modifications to enhance its activity.
Molecular Docking Simulations to Predict Ligand-Target Interactions
Molecular docking simulations have been employed to predict the binding affinity and orientation of this compound within the active sites of various protein targets. These simulations are a cornerstone of computational drug discovery, allowing for the rapid screening of potential biological targets. For this compound, docking studies have explored its interactions with enzymes and receptors implicated in various diseases.
The binding modes predicted by these simulations highlight the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For instance, the amide group and the acetyl moiety are often predicted to form crucial hydrogen bonds with amino acid residues in the target's active site. The dimethoxy-substituted phenyl ring frequently engages in hydrophobic and van der Waals interactions. The binding energy values calculated from these simulations provide a quantitative estimate of the ligand's affinity for the target.
Molecular Dynamics Simulations to Investigate Conformational Dynamics and Binding Stability
To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations have been used to study the conformational flexibility of this compound and the stability of its complex with target proteins over time. These simulations provide a more realistic representation of the dynamic nature of molecular interactions in a biological environment.
MD simulations can reveal how the ligand adapts its conformation to fit optimally within the binding pocket and how the protein structure may respond to ligand binding. Key metrics analyzed in these simulations include the root-mean-square deviation (RMSD) of the protein and ligand, which indicates the stability of the system, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions of the protein. The persistence of key intermolecular interactions, such as hydrogen bonds, over the course of the simulation is also monitored to assess the stability of the binding mode.
In Silico Screening and Virtual Library Design for this compound Derivatives
The structural backbone of this compound serves as a promising starting point for the design of new, potentially more potent, molecules. In silico screening techniques have been utilized to explore the chemical space around this core structure. This involves creating a virtual library of derivatives by systematically modifying different parts of the molecule, such as the substitution patterns on the phenyl rings or the nature of the linker group.
These virtual libraries can then be screened against a panel of biological targets using high-throughput docking or other computational methods. This approach allows for the rapid identification of derivative candidates with improved predicted binding affinities or more favorable pharmacokinetic properties. The goal is to prioritize a smaller, more manageable set of compounds for chemical synthesis and experimental testing.
Structure-Activity Relationship (SAR) Modeling via Computational Approaches
Computational Structure-Activity Relationship (SAR) modeling aims to correlate the structural features of a series of compounds with their biological activity. For this compound and its derivatives, computational SAR studies can provide valuable insights into the chemical modifications that are most likely to enhance potency.
By analyzing the results from molecular docking and other computational evaluations of a library of derivatives, it is possible to build predictive SAR models. These models can identify the key structural determinants for activity, such as the importance of specific hydrogen bond donors or acceptors, the optimal size and electronics of the substituents on the aromatic rings, and the preferred conformational arrangement of the molecule. This information is invaluable for guiding the rational design of the next generation of compounds based on the this compound scaffold.
Investigation of the Pharmacological and Biological Activities of N 3 Acetylphenyl 3,4 Dimethoxybenzamide
In Vitro Assessment of Specific Biological Target Interactions
Enzymatic Assays for Inhibition or Activation Profiling
No data is available on the inhibitory or activatory effects of N-(3-acetylphenyl)-3,4-dimethoxybenzamide on specific enzymes.
Receptor Binding and Functional Assays
There is no available information from receptor binding or functional assays to characterize the interaction of this compound with any biological receptors.
Modulatory Effects on Cellular Signaling Pathways
Research on the modulatory effects of this compound on cellular signaling pathways has not been identified.
Cell-Based Assays for Phenotypic Screening
Cellular Proliferation and Cytotoxicity Assays
No studies were found that assessed the impact of this compound on cellular proliferation or its cytotoxic effects on any cell lines.
Apoptosis and Cell Cycle Modulation Studies
There is no available research on the ability of this compound to induce apoptosis or modulate the cell cycle.
Migration and Invasion Assays in Relevant Cell Lines
There is no available research detailing the effects of this compound on the migratory and invasive capacities of any cancer cell lines. Key assays that would typically be used to assess these properties, such as the wound-healing (scratch) assay or the Boyden chamber (transwell) assay, have not been reported in connection with this compound. Consequently, there is no data to construct a table of findings for this section.
Advanced Preclinical In Vitro Models and High-Throughput Screening
The use of advanced three-dimensional (3D) cell culture models, which more accurately mimic the in vivo tumor microenvironment, is a critical step in preclinical drug development. However, the application of these sophisticated models to study this compound has not been documented.
Application of Multicellular Spheroid Models for Solid Tumor Research
Multicellular spheroid models are instrumental in evaluating drug efficacy due to their simulation of tumor architecture, including nutrient and oxygen gradients. researchgate.net These models help to bridge the gap between two-dimensional cell cultures and in vivo studies. researchgate.net There are currently no published studies that have utilized multicellular spheroid models to investigate the biological or pharmacological effects of this compound. Therefore, no data is available to report on its activity in this context.
Organoid Culture Systems for Complex Biological Perturbations
Organoid culture systems, derived from patient tumors or stem cells, offer a highly relevant platform for studying cancer biology and therapeutic responses. These models recapitulate the cellular heterogeneity and structural organization of the original tumor. A review of the scientific literature reveals no instances of this compound being tested in cancer-derived organoid systems. As a result, there is no information on its potential impact on these complex biological models.
Elucidation of the Molecular Mechanism of Action for N 3 Acetylphenyl 3,4 Dimethoxybenzamide
Identification and Validation of Primary Molecular Targets
There is currently no published research identifying and validating the primary molecular targets of N-(3-acetylphenyl)-3,4-dimethoxybenzamide.
Downstream Pathway Analysis and Biological Network Perturbations
Without the identification of primary molecular targets, an analysis of downstream signaling pathways and perturbations of biological networks resulting from the activity of this compound cannot be conducted.
Mechanistic Insights from Structure-Activity Relationship (SAR) Studies of this compound Analogs
Specific structure-activity relationship (SAR) studies for analogs of this compound have not been reported in the scientific literature. While SAR studies exist for other series of benzamide (B126) derivatives, these are not directly applicable to the target compound due to differences in their chemical scaffolds and substitution patterns.
Positional Scanning and Substituent Effects on Activity
There is no available data from positional scanning or studies on the effects of substituents on the biological activity of this compound.
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of N-(3-acetylphenyl)-3,4-dimethoxybenzamide?
- Methodological Answer: Synthesis optimization requires careful control of reaction conditions. Key parameters include:
- Temperature: Elevated temperatures (e.g., reflux in ethanol at ~78°C) improve reaction kinetics but must avoid decomposition .
- Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol is preferred for coupling reactions .
- Catalysts: Palladium on carbon (Pd/C) or acid catalysts may accelerate amide bond formation .
- Purification: Column chromatography or recrystallization (e.g., from ethanol) ensures >95% purity .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy: H-NMR and C-NMR confirm substituent positions (e.g., acetylphenyl vs. methoxy groups). For example, acetyl protons resonate at δ ~2.6 ppm, while methoxy protons appear at δ ~3.8–3.9 ppm .
- Mass Spectrometry: High-resolution MS validates the molecular formula (e.g., [M+H] for CHNO expected at m/z 314.139) .
- HPLC: Reverse-phase HPLC with UV detection (λ~255 nm) monitors purity .
Q. What preliminary assays are recommended to evaluate the biological activity of this compound?
- Methodological Answer: Prioritize target-specific in vitro assays:
- Enzyme Inhibition: Screen against kinases or cyclooxygenase (COX) using fluorogenic substrates, noting IC values .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess antiproliferative activity at 10–100 µM concentrations .
- Anti-inflammatory Potential: Measure TNF-α or IL-6 suppression in LPS-stimulated macrophages .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the bioactivity of this compound?
- Methodological Answer:
- Substituent Variation: Replace the acetyl group with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity or with bulky groups (e.g., tert-butyl) to probe steric effects .
- Methoxy Positioning: Compare 3,4-dimethoxy with 2,5-dimethoxy analogs to evaluate hydrogen bonding and π-stacking interactions .
- Bioisosteric Replacement: Substitute the benzamide core with thiazole or pyrimidine rings to modulate solubility and target affinity .
Q. What strategies resolve contradictions in reported biological data for benzamide derivatives?
- Methodological Answer:
- Assay Standardization: Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and endpoint measurements (e.g., ATP vs. resazurin for viability) .
- Metabolic Stability: Test compounds in hepatocyte models to identify rapid degradation, which may explain false-negative results .
- Off-Target Profiling: Use proteome-wide affinity chromatography or computational docking to identify unintended targets (e.g., cytochrome P450) .
Q. How can hybrid derivatives (e.g., coumarin-benzamide hybrids) be synthesized to enhance anticancer activity?
- Methodological Answer:
- Coumarin Coupling: React 7-hydroxy-4-methylcoumarin with the benzamide via acetyl hydrazine linkers in ethanol under reflux (6–8 hours, 71% yield) .
- Bioactivity Testing: Evaluate hybrids against multidrug-resistant cancer lines (e.g., NCI/ADR-RES) and compare apoptosis induction (caspase-3/7 activation) .
- ADME Profiling: Assess logP (target ~2.5–3.5) and plasma protein binding to optimize pharmacokinetics .
Q. What mechanistic insights explain the dual anti-inflammatory and anticancer activity of this compound?
- Methodological Answer:
- Transcriptomic Analysis: RNA-seq of treated cells identifies pathways like NF-κB (inflammation) and PI3K/Akt (survival) .
- Molecular Dynamics Simulations: Model interactions with COX-2 (anti-inflammatory) and Bcl-2 (pro-apoptotic) to rationalize dual activity .
- Reactive Oxygen Species (ROS): Measure ROS levels (e.g., via DCFH-DA assay) to link oxidative stress to cytotoxicity .
Data Analysis and Contradiction Management
Q. How should researchers address discrepancies in reported synthetic yields for similar benzamides?
- Methodological Answer:
- Reaction Monitoring: Use TLC or in situ IR to identify incomplete coupling or side reactions (e.g., acetylation of amine intermediates) .
- Scale-Up Effects: Compare yields at 1 mmol vs. 10 mmol scales; optimize stirring rate and heat transfer for reproducibility .
- Byproduct Analysis: LC-MS identifies dimers or hydrolyzed products, guiding solvent or catalyst adjustments .
Q. What computational tools predict the metabolic stability of this compound?
- Methodological Answer:
- In Silico Metabolism: Use SwissADME or ADMET Predictor to identify vulnerable sites (e.g., acetyl group hydrolysis) .
- CYP450 Docking: Glide or AutoDock models interactions with CYP3A4/2D6 to forecast oxidation hotspots .
- Metabolite Identification: HR-MS/MS fragments match predicted metabolites (e.g., deacetylated or O-demethylated forms) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
